Introduction: The Versatility of a Bifunctional Building Block
Introduction: The Versatility of a Bifunctional Building Block
An In-depth Technical Guide to 3-Chloropropyl thiolacetate: Properties, Reactivity, and Applications
In the landscape of modern synthetic chemistry, success is often dictated by the strategic selection of building blocks that offer both stability and controlled reactivity. 3-Chloropropyl thiolacetate (CAS No. 13012-54-9) emerges as a quintessential example of such a molecule.[1][2] At its core, it is a bifunctional organic compound, featuring both a terminal alkyl chloride and a thioacetate group. This dual functionality makes it a highly valuable intermediate, particularly in fields where the precise introduction of sulfur-containing moieties is critical.
From the perspective of a synthetic strategist, 3-Chloropropyl thiolacetate is not merely a reagent but a solution to a common challenge: the handling of volatile and easily oxidized thiols. The thioacetate group serves as a robust protecting group for the thiol functionality, allowing for its stable storage and controlled release under specific reaction conditions. This guide provides an in-depth analysis of its chemical properties, structural attributes, reactivity, and key applications, offering researchers and drug development professionals the foundational knowledge to leverage this versatile molecule in their synthetic endeavors.
Section 1: Core Chemical Identity and Physicochemical Properties
A comprehensive understanding of a reagent begins with its fundamental properties. These identifiers and physical constants are critical for experimental design, safety assessment, and analytical characterization.
Chemical Identifiers
The following table summarizes the key identifiers for 3-Chloropropyl thiolacetate.
| Identifier | Value | Source(s) |
| CAS Number | 13012-54-9 | [1][2][3] |
| Molecular Formula | C₅H₉ClOS | [2][3] |
| Molecular Weight | 152.64 g/mol | [1][2][3] |
| IUPAC Name | S-(3-chloropropyl) ethanethioate | N/A |
| Linear Formula | CH₃COS(CH₂)₃Cl | [1] |
| SMILES String | CC(=O)SCCCCl | [1][4] |
| InChI Key | IOLUCUQNAZTKMN-UHFFFAOYSA-N | [1][4] |
| EC Number | 235-865-5 | [1] |
Physicochemical Data
The physical properties of 3-Chloropropyl thiolacetate dictate its handling, purification, and reaction conditions. It is typically supplied as a technical grade liquid.[1][2]
| Property | Value | Source(s) |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Form | Liquid | [1][4] |
| Boiling Point | 83-84 °C at 10 mmHg | [1][2][5] |
| Density | 1.159 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.495 | [1][2] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [1] |
| Vapor Pressure | 0.325 mmHg at 25°C | [2][5] |
| Solubility | Soluble in many organic solvents (e.g., ethers, ketones, alcohols) | [5] |
Section 2: Molecular Structure and Reactivity Analysis
The utility of 3-Chloropropyl thiolacetate stems directly from its molecular architecture. It possesses two distinct reactive sites, allowing for sequential or orthogonal chemical transformations.
The thioacetate moiety serves as a masked thiol. Thioesters are significantly more stable towards oxidation than their corresponding free thiols, yet they are readily hydrolyzed under basic or acidic conditions to liberate the sulfhydryl group. This "click-and-release" characteristic is paramount for applications requiring the in situ generation of a thiol.
Simultaneously, the primary alkyl chloride at the opposing end of the propyl chain provides a classic electrophilic center for nucleophilic substitution (Sₙ2) reactions. This allows the molecule to be tethered to a wide variety of nucleophiles, including amines, alkoxides, and other thiolates.
The interplay between these two functional groups is the cornerstone of its synthetic value.
Caption: Dual reactivity pathways of 3-Chloropropyl thiolacetate.
Section 3: Synthesis and Safe Handling
Synthetic Routes
While not extensively detailed in readily available literature, a plausible and common method for the synthesis of thioacetates involves the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate. This is a standard Sₙ2 reaction where the thioacetate anion acts as the nucleophile.
An alternative approach involves the esterification of the corresponding thiol (3-chloro-1-propanethiol) with an acetylating agent like acetyl chloride or acetic anhydride.
Safety and Handling Protocol
As with any halogenated organic compound, proper handling is essential to ensure laboratory safety. 3-Chloropropyl thiolacetate is classified as a combustible liquid and may cause irritation upon contact.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[6]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use only in a well-ventilated area. If inhalation risk is high, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[6]
-
-
Handling and Storage:
-
Spill Management:
Section 4: Key Applications in Synthetic Chemistry
The true value of 3-Chloropropyl thiolacetate is realized in its application as a versatile synthetic intermediate.
Controlled Generation of Thiols
The primary application is its role as a stable, easily handled precursor to 3-chloro-1-propanethiol. Free thiols are often pungent, susceptible to air oxidation to form disulfides, and can participate in unwanted side reactions. The thioacetate group effectively "protects" the thiol, which can then be deprotected immediately before its intended use. This is particularly advantageous in multi-step syntheses.
This protocol describes a general procedure for the hydrolysis of the thioacetate to yield the free thiol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloropropyl thiolacetate (1.0 eq) in ethanol (approx. 0.5 M concentration).
-
Reagent Addition: While stirring, add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq, e.g., 0.5M solution) to the flask.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid (HCl) to a neutral pH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-chloro-1-propanethiol.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Causality Note: The use of a base like NaOH promotes the saponification of the thioester. The subsequent acidification ensures the final product is the neutral thiol rather than the thiolate salt. This method is often high-yielding and straightforward.[7]
Building Block for Functional Materials and Bioconjugation
The bifunctional nature of 3-Chloropropyl thiolacetate makes it an ideal linker molecule.
-
Surface Modification: After deprotection, the resulting thiol can be used to form self-assembled monolayers (SAMs) on gold surfaces, a foundational technique in nanotechnology and sensor development. The terminal chloro group is then exposed on the monolayer surface, available for further functionalization.
-
"Click" Chemistry: The deprotected thiol can participate in thiol-ene "click" reactions, which are highly efficient and orthogonal reactions used to link molecules in materials science and bioconjugation.[8] The alkyl chloride end can be converted to an azide, another key "click" chemistry handle, enabling participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[9][10][11]
-
Drug Development: In pharmaceutical synthesis, this molecule can act as a linker to conjugate a drug molecule to a targeting moiety or a solubility-enhancing group.[12][13] The thioether bond formed from the thiol is generally stable in vivo, and the alkyl chloride provides a reactive handle for coupling.
Conclusion
3-Chloropropyl thiolacetate is a strategically important molecule whose value lies in its structural simplicity and predictable dual reactivity. By providing a stable and manageable source of a bifunctional thiol-containing synthon, it empowers chemists to construct complex molecules with greater control and efficiency. Its application as a protected thiol, a linker for surface modification, and a building block in drug discovery underscores its broad utility. For researchers and developers, a thorough understanding of its properties and reactivity is key to unlocking its full potential in creating next-generation materials and therapeutics.
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LookChem. Cas 13012-54-9, 3-CHLOROPROPYL THIOACETATE. [Link][2]
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Cole-Parmer. Material Safety Data Sheet - 3-Chloropropyl thioacetate, tech., 90+%. [Link][6]
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Autech Industry Co., Limited. Exploring 3-Chloropropyl Acetate: Properties, Applications, and Manufacturing Insights. [Link][12]
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SLS. 3-Chloropropyl thiolacetate, t | 192988-25G | SIGMA-ALDRICH. [Link][14]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link][10]
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National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development. [Link][13]
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Scruggs, C. Synthesis of Thiols from Thioacetates for Use in Self-Assembled Monolayers. Journal of the Arkansas Academy of Science, Vol. 67, Article 21. [Link][7]
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Hoyle, C. E., & Bowman, C. N. Thiol–yne click chemistry: a powerful and versatile methodology for materials synthesis. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link][8]
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